N1-(苯并[d][1,3]二氧戊环-5-基)-N2-((1-(2-甲基吡啶-4-基)哌啶-4-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide” is a solid compound with a color that is either colorless or light yellow . It has been used in organic synthesis reactions as an intermediate .
Synthesis Analysis
The synthesis of a similar compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, was reported to be prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, was analyzed using the single crystal X-ray diffraction method . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .科学研究应用
- 根据文献报道的吲哚类化合物对癌细胞系的活性,设计了一系列1-苯并[1,3]二氧戊环-5-基-吲哚类化合物,包括我们感兴趣的化合物 。这些化合物通过Pd催化的C-N交叉偶联合成。
- 对前列腺癌(LNCaP)、胰腺癌(MIA PaCa-2)和急性淋巴细胞白血病(CCRF-CEM)癌细胞系的评估显示出有希望的抗癌活性 。
- 值得注意的是,3-N-苯并[1,2,5]噁二唑17和3-N-2-甲基喹啉20对CCRF-CEM和MIA PaCa-2细胞的IC50值在328至644 nM范围内 。
- 进一步的机制研究表明,化合物20诱导CCRF-CEM癌细胞在S期发生细胞周期阻滞和凋亡 。
- 吲哚核是一种具有多种生物活性的特权结构基序 。
- 微管由微管蛋白组成,是抗癌剂的主要靶点。 微管靶向剂通过调节微管组装引起有丝分裂阻滞和凋亡 。
- 我们化合物的结构特征与已知的抗微管剂一致,使其具有作为抗癌剂进一步探索的意义 。
抗癌活性
微管靶向剂
抗增殖活性
风湿和关节炎
化学结构修饰
类似物优化的模板
总之,N1-(苯并[d][1,3]二氧戊环-5-基)-N2-((1-(2-甲基吡啶-4-基)哌啶-4-基)甲基)草酰胺在癌症研究中具有前景,其多种应用值得继续研究。 研究人员可以利用其骨架来创建具有改进治疗潜力的新型化合物 .
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other benzo[d][1,3]dioxol-5-ylmethyl derivatives, which have been studied for their potential antitumor activities . .
Mode of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Similar compounds have demonstrated growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-10-17(4-7-22-14)25-8-5-15(6-9-25)12-23-20(26)21(27)24-16-2-3-18-19(11-16)29-13-28-18/h2-4,7,10-11,15H,5-6,8-9,12-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJMBKNZDYQLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。